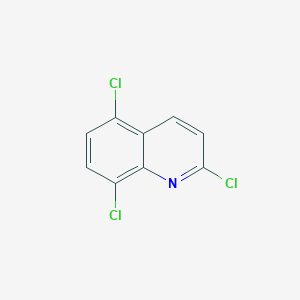
2,5,8-Trichloroquinoline
Vue d'ensemble
Description
2,5,8-Trichloroquinoline is a heterocyclic compound that belongs to the family of quinolines. It is a halogenated derivative of quinoline and has been extensively studied for its biological and chemical properties. This compound exhibits a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Méthodes De Préparation
The synthesis of 2,5,8-Trichloroquinoline can be achieved through various synthetic routes. One common method involves the chlorination of quinoline derivatives. For instance, 5,7-dichloro-2,3-dihydroquinoline-4(1H)-ketone can be dissolved in a chlorinating agent and an organic solvent, followed by a reaction at elevated temperatures (80-120°C) for several hours . Industrial production methods often involve similar chlorination processes, optimized for large-scale production.
Analyse Des Réactions Chimiques
2,5,8-Trichloroquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization and Cycloaddition: These reactions are used to form more complex structures from this compound.
Common reagents used in these reactions include halogenating agents, organic solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5,8-Trichloroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits significant biological activities, making it a subject of study for its potential therapeutic applications.
Medicine: Due to its antitumor, antiviral, and antibacterial properties, this compound is being investigated for its potential use in drug development.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism by which 2,5,8-Trichloroquinoline exerts its effects involves interactions with molecular targets and pathways within cells. For example, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
2,5,8-Trichloroquinoline can be compared with other halogenated quinolines, such as:
2,4,8-Trichloroquinoline: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Fluorinated Quinolines: These compounds have fluorine atoms instead of chlorine, which can enhance biological activity and provide unique properties.
Other Halogenated Quinolines: Compounds with different halogen atoms (e.g., bromine, iodine) can exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and chemical reactivity.
Propriétés
IUPAC Name |
2,5,8-trichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWFFKZWXRICFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


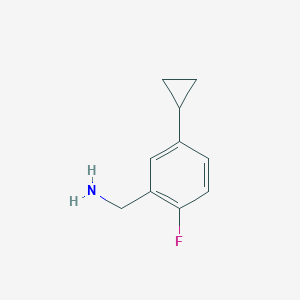
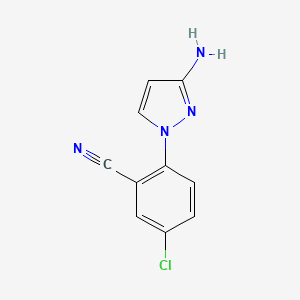
![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine](/img/structure/B1528650.png)
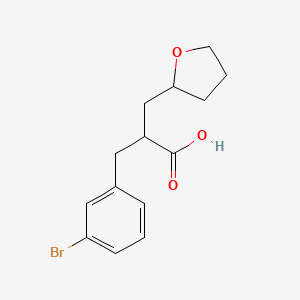
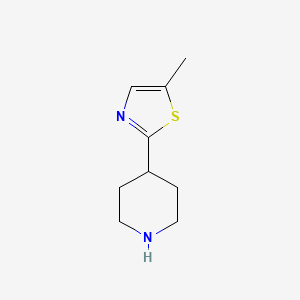
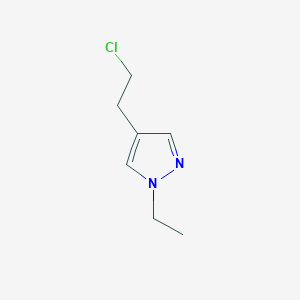
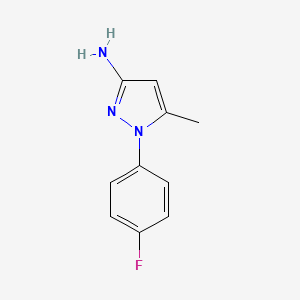
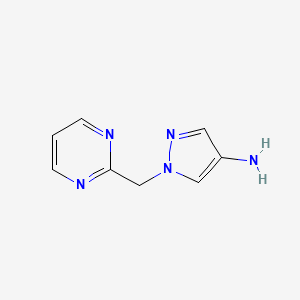
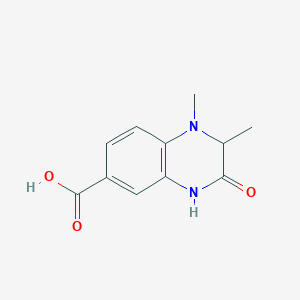


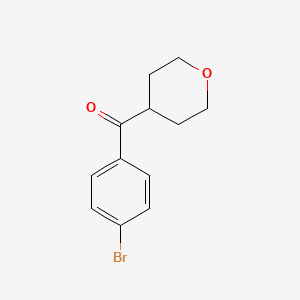
![1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1528665.png)

